Methyl vinyl ether

Description

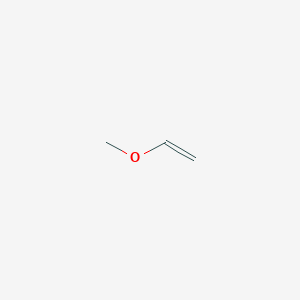

Structure

3D Structure

Properties

IUPAC Name |

methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBAMWJDBPFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-09-2 | |

| Record name | Poly(vinyl methyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026761 | |

| Record name | Methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-69 °F (USCG, 1999) | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.0 (Air = 1) | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1316.0 [mmHg], 1316 mm Hg at 25 °C | |

| Record name | Vinyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |

CAS No. |

107-25-5, 9003-09-2 | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gantrez M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2OHX46576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-188 °F (USCG, 1999), -122 °C | |

| Record name | VINYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl methyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vinyl Ether

Foreword: Unveiling the Versatility of a Simple Enol Ether

Methyl vinyl ether (MVE), the simplest enol ether, presents a fascinating case study in the elegant relationship between molecular structure and chemical reactivity. With the chemical formula CH₃OCH=CH₂, this colorless gas is a cornerstone building block in organic synthesis, offering a unique combination of nucleophilic and dienophilic characteristics.[1] Its utility spans from the industrial-scale production of vital chemicals to the sophisticated architecture of novel drug delivery systems. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of this compound, underpinned by mechanistic insights and practical experimental considerations. We will delve into its spectroscopic signature, explore its reactivity in key transformations, and highlight its applications in fields critical to human health and material science.

Part 1: Fundamental Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is paramount to its effective and safe utilization in a research and development setting. This section delineates the key physical and spectroscopic characteristics of this compound.

Physical Properties: A Quantitative Overview

This compound is a colorless gas at standard temperature and pressure, possessing a characteristic sweet, ether-like odor.[2] Its fundamental physical properties are summarized in the table below for ease of reference. The low boiling point necessitates handling as a liquefied gas under its own vapor pressure or in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O | [1] |

| Molecular Weight | 58.08 g/mol | [1] |

| Boiling Point | 6 °C (43 °F; 279 K) | [1] |

| Melting Point | -122 °C (-188 °F; 151 K) | [1] |

| Density | 0.77 g/cm³ | [1] |

| Vapor Pressure | 157 kPa (at 20 °C) | [1] |

| Flash Point | -60 °C (-76 °F) | [1] |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | High solubility in common organic solvents |

Spectroscopic Fingerprint: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following sections detail the characteristic spectral features of this compound.

-

¹H NMR: The proton NMR spectrum of this compound displays a characteristic pattern for its vinyl and methoxy protons. The vinyl protons exhibit a classic AMX spin system. The methoxy group appears as a sharp singlet. The chemical shifts and coupling constants are crucial for structural confirmation.

-

δ ~6.4 ppm (dd, 1H): This signal corresponds to the proton on the α-carbon (CH=CHOCH₃), showing coupling to both the cis and trans protons on the β-carbon.

-

δ ~4.2 ppm (dd, 1H): This represents one of the protons on the β-carbon (CH₂=CHOCH₃), exhibiting both geminal and trans coupling.

-

δ ~4.0 ppm (dd, 1H): The other β-proton, showing geminal and cis coupling.

-

δ ~3.7 ppm (s, 3H): The sharp singlet is characteristic of the methoxy (–OCH₃) protons.

-

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

-

δ ~152 ppm: The α-carbon of the vinyl group (CH=CHOCH₃), deshielded due to the electron-withdrawing oxygen atom.

-

δ ~86 ppm: The β-carbon of the vinyl group (CH₂=CHOCH₃), which is more shielded.

-

δ ~55 ppm: The methoxy carbon (–OCH₃).

-

The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the vinyl group.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1620 cm⁻¹: A strong C=C stretching vibration, characteristic of the vinyl ether double bond.

-

~1205 cm⁻¹: A strong C-O-C asymmetric stretching vibration.

-

~1030 cm⁻¹: A strong C-O-C symmetric stretching vibration.

The mass spectrum of this compound under electron ionization (EI) reveals a distinct fragmentation pattern that can be used for its identification.

-

m/z 58: The molecular ion peak (M⁺), corresponding to the molecular weight of the molecule.

-

m/z 57: Loss of a hydrogen atom (M-1).

-

m/z 43: A significant fragment resulting from the loss of a methyl group followed by rearrangement.

-

m/z 29: A fragment corresponding to the formyl cation (HCO⁺).

-

m/z 28: A fragment corresponding to ethylene (C₂H₄⁺).

-

m/z 15: The methyl cation (CH₃⁺).

Part 2: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic nature of its vinyl group, which is significantly influenced by the adjacent methoxy group. The oxygen atom's lone pairs of electrons participate in resonance with the π-system of the double bond, increasing the electron density on the β-carbon. This makes the double bond highly susceptible to electrophilic attack and a willing participant in various cycloaddition reactions.

Cationic Polymerization: A Controlled Chain-Growth Process

This compound readily undergoes cationic polymerization, a process of significant industrial importance for the production of poly(this compound) (PMVE). This polymerization is typically initiated by Lewis acids, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄), in the presence of a proton source (initiator).[1][3]

Mechanism of Cationic Polymerization:

The polymerization proceeds through three key stages: initiation, propagation, and termination.

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl Vinyl Ether from Acetylene and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ether (MVE), the simplest enol ether, is a pivotal building block in organic synthesis and polymer chemistry.[1] Its industrial production predominantly relies on the Reppe vinylation process, which involves the reaction of acetylene with methanol.[1][2] This guide provides an in-depth technical exploration of this synthesis, elucidating the underlying reaction mechanisms, catalytic systems, process parameters, and critical safety considerations. Detailed experimental protocols and data summaries are presented to equip researchers and professionals with the knowledge to effectively and safely conduct this important chemical transformation.

Introduction: The Significance of this compound

This compound (CH₃OCH=CH₂) is a colorless, flammable gas with a characteristic sweet odor.[1] The reactivity of its vinyl group makes it a versatile monomer for the production of polyvinyl ethers (PVEs), which find applications as adhesives, coatings, and plasticizers.[1] Furthermore, MVE participates in various organic reactions, including cycloadditions, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals like glutaraldehyde.[1] The primary industrial route to MVE is the catalytic addition of methanol to acetylene, a process pioneered by Walter Reppe.[2][3]

The Core Chemistry: Reppe Vinylation

The synthesis of this compound from acetylene and methanol is a classic example of Reppe chemistry, specifically the vinylation of an alcohol.[3][4] This reaction involves the addition of methanol across the triple bond of acetylene to form the enol ether.

Overall Reaction:

HC≡CH + CH₃OH → CH₂=CHOCH₃

This process is typically carried out under pressure and at elevated temperatures in the presence of a basic catalyst.[2]

Unraveling the Mechanism: A Step-by-Step Look

The vinylation of methanol with acetylene proceeds via a nucleophilic addition mechanism. The key steps are catalyzed by a strong base, typically an alkali metal hydroxide or alkoxide.

Step 1: Deprotonation of Methanol The reaction is initiated by the deprotonation of methanol by the basic catalyst (e.g., potassium hydroxide, KOH) to form the highly nucleophilic methoxide ion (CH₃O⁻).

CH₃OH + KOH ⇌ CH₃O⁻K⁺ + H₂O

Step 2: Nucleophilic Attack on Acetylene The methoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the acetylene triple bond. This results in the formation of a vinyl anion intermediate.

HC≡CH + CH₃O⁻ → [HC=CHOCH₃]⁻

Step 3: Protonation of the Vinyl Anion The vinyl anion is a strong base and is subsequently protonated by a molecule of methanol, regenerating the methoxide catalyst and forming the final product, this compound.

[HC=CHOCH₃]⁻ + CH₃OH → CH₂=CHOCH₃ + CH₃O⁻

This catalytic cycle continues as long as the reactants are available.

The Heart of the Reaction: Catalysis

The choice of catalyst is critical for the efficient and selective synthesis of this compound. While various catalytic systems have been explored, the most common are strong bases.

Homogeneous Basic Catalysis

Alkali metal hydroxides (e.g., KOH, NaOH) and their corresponding alkoxides (e.g., potassium methoxide, sodium methoxide) are the most widely used catalysts for this reaction.[5] These catalysts are typically dissolved in the methanol reactant, creating a homogeneous reaction mixture. The basicity of the catalyst directly influences the rate of the reaction, with stronger bases generally leading to higher reaction rates.

Heterogeneous and Alternative Catalytic Systems

While less common for this specific synthesis on an industrial scale, research into heterogeneous catalysts aims to simplify catalyst separation and recovery. Solid base catalysts have been investigated for similar vinylation reactions.[2] Additionally, superbasic catalytic systems, such as KOH in dimethyl sulfoxide (DMSO), have been shown to be effective for the vinylation of alcohols with calcium carbide, which serves as a safer in-situ source of acetylene.[6]

Experimental Protocol: A Practical Guide

The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the highly flammable and explosive nature of acetylene, especially under pressure. [7][8][9][10][11]

Materials and Equipment

-

Reactants:

-

Methanol (anhydrous)

-

Acetylene (purified)

-

Potassium hydroxide (or other suitable basic catalyst)

-

-

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge.

-

Gas flow meters.

-

Distillation apparatus for purification.

-

Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Step-by-Step Procedure

-

Catalyst Preparation: A solution of the basic catalyst in anhydrous methanol is prepared. The concentration of the catalyst can vary, but a typical starting point is 1-5% by weight.

-

Reactor Setup: The autoclave is charged with the methanolic catalyst solution. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Pressurization and Heating: The reactor is pressurized with acetylene to the desired operating pressure. The reaction mixture is then heated to the target temperature while stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples from the liquid phase and analyzing them by gas chromatography (GC) to determine the concentration of this compound.

-

Reaction Quenching and Product Isolation: Once the desired conversion is achieved, the reactor is cooled, and the excess acetylene is carefully vented. The reaction mixture is then neutralized with a weak acid to quench the catalyst.

-

Purification: The crude product is purified by distillation to separate the this compound from unreacted methanol and any byproducts.[12] Due to its low boiling point (6 °C), a fractional distillation setup with a cooled receiver is necessary.[1]

Optimizing the Synthesis: Key Process Parameters

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions.

| Parameter | Typical Range | Impact on Reaction |

| Temperature | 40 - 300 °C[12][13] | Higher temperatures increase the reaction rate but can also lead to side reactions and safety hazards. |

| Pressure | 0.1 - 5 MPa[12][13] | Higher acetylene pressure increases its concentration in the liquid phase, thus increasing the reaction rate. |

| Catalyst Conc. | 1 - 5 wt% | Higher catalyst concentration generally increases the reaction rate. |

| Methanol/Acetylene Ratio | Varies | A molar excess of methanol is typically used to ensure complete conversion of acetylene. |

Safety: A Paramount Concern

The use of acetylene under pressure presents significant safety hazards due to its propensity for explosive decomposition.[7][9] Adherence to strict safety protocols is non-negotiable.

-

Handling Acetylene: Acetylene cylinders must be handled and stored properly.[9][10][11] The gas should not be used at pressures exceeding 15 psig (103 kPa) in its pure form, as it becomes unstable.[10] For high-pressure reactions, it is often diluted with an inert gas.

-

Equipment: All equipment used in the synthesis must be rated for the operating pressures and temperatures.[8] Materials that can form explosive acetylides, such as copper and silver, must be strictly avoided.[7]

-

Ignition Sources: All potential sources of ignition, including sparks, open flames, and hot surfaces, must be eliminated from the reaction area.[7][8] Explosion-proof electrical equipment should be used.[8]

-

Ventilation: The reaction should be carried out in a well-ventilated area to prevent the accumulation of flammable gases.[7]

Visualization of the Process

Reaction Mechanism

Caption: The catalytic cycle for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from acetylene and methanol is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, the role of the catalyst, and the influence of process parameters is crucial for achieving high yields and selectivity. Due to the inherent hazards associated with handling acetylene under pressure, a commitment to rigorous safety protocols is of utmost importance. This guide provides a comprehensive technical foundation for researchers and professionals working with this essential chemical transformation.

References

-

Owen, N. L., & Sheppard, N. (n.d.). Infra-red Spectra and Structure of this compound. RSC Publishing. Retrieved from [Link]

-

Cahill, P., Gold, L. P., & Owen, N. L. (1968). Microwave Spectrum, Conformation, Dipole Moment, and Barrier to Internal Rotation in this compound. The Journal of Chemical Physics, 48(4), 1620–1626. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinylation. Retrieved from [Link]

-

IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- (n.d.). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited.

- (n.d.).

- (n.d.). Safety - Acetylene Gas Plant.

-

HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]

-

Liu, H., et al. (2021). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 23(16), 5983-5991. Retrieved from [Link]

-

Maeda, Y., et al. (2002). IR Spectroscopic Study on the Hydration and the Phase Transition of Poly(vinyl methyl ether) in Water. Macromolecules, 35(1), 217-222. Retrieved from [Link]

-

(2008, February 15). Reppe Chemistry. Scientific Spectator. Retrieved from [Link]

-

BOC. (n.d.). Facts About Acetylene. Retrieved from [Link]

- (2018, February 27). Practical preparation of methyl vinyl ethers through the direct coupling of ketones with CHCl2OMe promoted by Mg/TiCl4/THF.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Owen, N. L., & Sheppard, N. (n.d.). Infra-red spectra and structure of this compound. Transactions of the Faraday Society. Retrieved from [Link]

-

(n.d.). This compound. SpectraBase. Retrieved from [Link]

- (2021, January 28).

- (2024, October 1). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI.

- (n.d.). Production of Vinyl Acetate from Methanol and Synthesis Gas. Scite.ai.

- (n.d.). Continuous method for producing this compound. Google Patents.

-

Zhu, S., et al. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 14(2), 345-351. Retrieved from [Link]

- (2024, October 1). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. PubMed.

- (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.

-

Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

- (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

- (2024, October 1). (PDF) Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.

-

Li, J., et al. (2018). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry, 20(13), 2949-2952. Retrieved from [Link]

- (n.d.). Kinetic curves for acetylene absorption in the vinylation of 1-heptanol....

-

(n.d.). Synthesis of vinyl methyl ether. PrepChem.com. Retrieved from [Link]

- (n.d.).

- (n.d.). Direct vinylation of natural alcohols and derivatives with calcium carbide. RSC Publishing.

- (n.d.). ALKENES via HOFMANN ELIMINATION: USE OF ION-EXCHANGE RESIN FOR PREPARATION OF QUATERNARY AMMONIUM HYDROXIDES. Organic Syntheses Procedure.

-

(2023, January 4). Using Acetylene to Make Vinyl-Substituted Alcohols. ChemistryViews. Retrieved from [Link]

-

(2021, November 9). Acetylene can be coverted into this compound on reaction with | 12. YouTube. Retrieved from [Link]

- (n.d.). POLY (VINYL ETHERS)

- (n.d.). Continuous method for producing this compound. Google Patents.

- (n.d.). IJSSIR, Vol. 13, No. 08. August 2024.

- (2014, May 15). Can anyone tell me the procedure for purification of Methyl vinyl ketone?.

- (1987, August 10).

- (n.d.). Catalytic routes and mechanisms for vinyl acetate synthesis.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Vinylation - Wikipedia [en.wikipedia.org]

- 4. scientificspectator.com [scientificspectator.com]

- 5. gejournal.net [gejournal.net]

- 6. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. icheme.org [icheme.org]

- 8. airgas.com [airgas.com]

- 9. Acetylene Safety [acetylenegasplant.com]

- 10. hsseworld.com [hsseworld.com]

- 11. bocgases.co.uk [bocgases.co.uk]

- 12. WO2004096741A2 - Continuous method for producing this compound - Google Patents [patents.google.com]

- 13. US20060205984A1 - Continuous method for producing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl Vinyl Ether: A Technical Guide

Introduction

Methyl vinyl ether (MVE), the simplest enol ether, is a colorless, flammable gas with the chemical formula CH₃OCH=CH₂.[1] Its utility as a versatile building block in organic synthesis and polymer chemistry necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide invaluable insights into the molecular structure, bonding, and purity of MVE. This guide offers an in-depth analysis of the spectroscopic data of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not only the data but also the underlying principles and experimental considerations.

Molecular Structure and Isomerism

This compound possesses a simple structure, yet the potential for rotational isomerism around the C-O single bond has been a subject of investigation. Studies of its infrared spectrum have suggested the presence of two rotational isomers, with the planar cis conformation being the more stable form in the vapor phase.[2]

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environment. The spectrum is characterized by three distinct signals corresponding to the vinylic protons and the methoxy protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Hc (trans to -OCH₃) | ~4.0 | Doublet of doublets (dd) | Jca ≈ 14.0, Jcb ≈ 2.0 |

| Hb (cis to -OCH₃) | ~4.2 | Doublet of doublets (dd) | Jba ≈ 7.0, Jbc ≈ 2.0 |

| Ha (=CH-) | ~6.5 | Doublet of doublets (dd) | Jac ≈ 14.0, Jab ≈ 7.0 |

| -OCH₃ | ~3.6 | Singlet (s) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

The vinylic protons (Ha, Hb, and Hc) exhibit a classic AMX spin system.

-

Ha , the proton on the carbon bearing the methoxy group, appears as a doublet of doublets due to coupling with both Hb (cis) and Hc (trans). The larger coupling constant corresponds to the trans coupling (J_ac), while the smaller one is for the cis coupling (J_ab).

-

Hb and Hc , the geminal protons on the terminal vinyl carbon, are diastereotopic and thus have different chemical shifts. They each appear as a doublet of doublets due to coupling with Ha and with each other (geminal coupling, J_bc).

-

The methoxy protons (-OCH₃) appear as a sharp singlet as there are no adjacent protons to couple with.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform (FT) to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Apply baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is simpler than its ¹H NMR spectrum, showing three distinct signals corresponding to the three carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| =CH-O- | ~153 |

| =CH₂ | ~84 |

| -OCH₃ | ~55 |

Note: Chemical shifts can vary with the solvent.

Interpretation:

-

The carbon atom of the vinyl group attached to the oxygen (=CH-O-) is significantly deshielded and appears at the lowest field (~153 ppm) due to the electron-withdrawing effect of the oxygen atom.

-

The terminal vinyl carbon (=CH₂) appears at a higher field (~84 ppm) compared to the other vinyl carbon.

-

The methoxy carbon (-OCH₃) is the most shielded and appears at the highest field (~55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups and vibrational modes present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | =C-H stretch | Medium |

| ~2950 | C-H stretch (alkane) | Medium |

| ~1620 | C=C stretch | Strong |

| ~1200 | C-O stretch (asymmetric) | Strong |

| ~1000 | C-O stretch (symmetric) | Strong |

| ~960 | =C-H bend (out-of-plane) | Strong |

Interpretation:

-

The presence of both sp² and sp³ C-H bonds is confirmed by the stretching vibrations around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.

-

A strong absorption band around 1620 cm⁻¹ is characteristic of the C=C double bond stretching vibration. Studies have suggested that the multiplicity of bands in this region for vinyl ethers can be attributed to a combination of rotational isomerism and Fermi resonance.[2]

-

The strong bands in the 1200-1000 cm⁻¹ region are indicative of the C-O ether linkage.

-

The strong out-of-plane bending vibration for the vinyl group protons around 960 cm⁻¹ is also a prominent feature.

Caption: A simplified workflow for gas-phase IR spectroscopy.

Experimental Protocol: Gas-Phase IR Spectroscopy

-

Sample Handling: As this compound is a gas at room temperature, a gas cell with KBr or NaCl windows is required.[1]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Spectrum: Record a background spectrum of the empty gas cell to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Introduce a small amount of this compound gas into the cell and record the sample spectrum.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The nominal molecular weight of this compound is 58 g/mol .[3]

| m/z | Proposed Fragment | Relative Intensity |

| 58 | [CH₃OCH=CH₂]⁺ (Molecular Ion) | High |

| 57 | [CH₂OCH=CH₂]⁺ or [CH₃OC=CH]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | Moderate |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | High |

| 27 | [C₂H₃]⁺ | High |

Interpretation:

-

The molecular ion peak (M⁺) is observed at m/z 58, confirming the molecular weight of the compound.

-

Loss of a hydrogen atom from the molecular ion leads to the fragment at m/z 57 .

-

The peak at m/z 43 can be attributed to the acetyl cation, formed through rearrangement.

-

The base peak is often observed at m/z 29 , which can be due to the formyl cation or the ethyl cation.

-

The peak at m/z 27 corresponds to the vinyl cation.

Caption: A simplified representation of the fragmentation of this compound in a mass spectrometer.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a gaseous sample of this compound into the ion source of the mass spectrometer. For GC-MS, the sample is first separated on a gas chromatography column.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound, obtained from ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and consistent picture of its molecular structure. Each technique offers unique and complementary information, from the detailed proton environment and carbon backbone to the characteristic functional groups and fragmentation patterns. This in-depth understanding is crucial for quality control, reaction monitoring, and the development of new applications for this important chemical intermediate.

References

-

Owen, N. L., & Sheppard, N. (1963). Infra-red Spectra and Structure of this compound. Transactions of the Faraday Society, 59, 296-306. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wiley-VCH GmbH. (2024). This compound. SpectraBase. [Link]

-

Wikipedia contributors. (2023, December 2). This compound. Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Vinyl Group in Methyl Vinyl Ether

Abstract

Methyl vinyl ether (MVE), with the chemical formula CH₃OCH=CH₂, stands as the simplest enol ether. It is a colorless, highly flammable gas at room temperature and is widely utilized as a versatile building block in organic synthesis and polymer chemistry.[1][2] Its utility stems from the unique reactivity of its vinyl (ethenyl) group, which is profoundly influenced by the adjacent methoxy substituent. This guide provides a comprehensive exploration of the electronic structure of MVE, delves into the mechanisms of its primary reaction classes—including electrophilic additions, cycloadditions, and cationic polymerization—and offers practical insights through a detailed experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this fundamental reagent.

The Electronic Architecture of this compound: A Tale of Two Effects

The reactivity of the carbon-carbon double bond in this compound is a direct consequence of the electronic interplay between the methoxy group (-OCH₃) and the vinyl group (-CH=CH₂). Two primary electronic effects are at play: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight pull of electron density away from the vinyl group through the sigma bond. This effect, in isolation, would render the double bond electron-deficient.

-

Resonance Effect (+R): The non-bonding lone pair of electrons on the oxygen atom can be delocalized into the π-system of the double bond. This donation of electron density is a powerful activating effect.

The resonance effect significantly outweighs the inductive effect, leading to a net increase in electron density within the π-bond, particularly at the terminal β-carbon. This makes the double bond in MVE nucleophilic and highly susceptible to attack by electrophiles.[3]

The resonance stabilization can be depicted as follows:

Caption: Resonance in this compound.

Major Reaction Pathways of the Vinyl Group

The electron-rich nature of the MVE double bond dictates its participation in several key classes of organic reactions.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of vinyl ethers. The mechanism proceeds via a highly stabilized intermediate.

General Mechanism:

-

Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich β-carbon of the vinyl group.

-

Formation of an Oxocarbenium Ion: This attack forms a carbocation on the α-carbon, which is significantly stabilized by resonance with the adjacent oxygen atom. This resonance-stabilized intermediate is known as an oxocarbenium or alkoxycarbocation ion.[4]

-

Nucleophilic Capture: A nucleophile (Nu⁻) rapidly attacks the electrophilic α-carbon of the oxocarbenium ion to yield the final addition product.

Caption: General Mechanism of Electrophilic Addition.

Key Examples:

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, MVE is readily hydrolyzed. The rate-determining step is the protonation of the β-carbon by a hydronium ion.[4][5] The resulting oxocarbenium ion is then attacked by water, and subsequent deprotonation and decomposition of the hemiacetal intermediate yields acetaldehyde and methanol.[4][6]

-

Addition of Bromine in Methanol: This reaction exemplifies the role of the solvent as a nucleophile. Bromine adds to the double bond to form a cyclic bromonium ion. Due to the stability of the oxocarbenium ion, the transition state has significant positive charge on the α-carbon. The methanol solvent then attacks this more electrophilic α-carbon, leading to the formation of 1-bromo-1,2-dimethoxyethane as the major product.[7][8]

Cycloaddition Reactions

MVE's electronic properties make it a valuable partner in various cycloaddition reactions.

-

[4+2] Diels-Alder Reactions: As an electron-rich alkene, MVE is an excellent dienophile for reactions with electron-deficient dienes.[1] For instance, it reacts with dienes like o-quinone methides in a regioselective manner to form chroman derivatives.[9] The high nucleophilicity of MVE enhances the reaction rate and often controls the regioselectivity, favoring ortho and para products in reactions with unsymmetrical dienes.[9][10] Conversely, its electron-donating nature makes it a poor dienophile for reactions with electron-rich dienes.[3]

Caption: MVE in a Diels-Alder Reaction.

-

Other Cycloadditions: MVE can also participate in [2+2] cycloadditions, notably with ketenes, and in 1,3-dipolar cycloadditions with species like nitrones and nitrile oxides to form five-membered heterocyclic rings.[11][12]

Cationic Polymerization

The high reactivity of MVE towards electrophiles makes it particularly susceptible to cationic polymerization. This process is typically initiated by Lewis acids, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄).[1][13][14]

Mechanism:

-

Initiation: The Lewis acid initiator generates a carbocation which attacks the MVE monomer, forming the resonance-stabilized oxocarbenium ion.

-

Propagation: The cationic end of the growing polymer chain sequentially adds more MVE monomers. The stability of the propagating oxocarbenium species is crucial for the reaction to proceed efficiently.

-

Termination: The reaction is terminated by quenching the cation, for example, through reaction with a nucleophile or rearrangement.

Modern techniques have enabled the living cationic polymerization of MVE, which avoids premature termination and allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.[15]

Caption: Workflow for Monitored Hydrolysis of MVE.

Step-by-Step Procedure:

-

Setup: Place 50 mL of 0.1 M HCl into a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C. Prepare a solution of this compound (1.0 g) in 10 mL of acetonitrile.

-

Reaction Initiation: While stirring vigorously, add the MVE solution dropwise to the cooled acid over 5 minutes. Start a timer upon the first drop.

-

Reaction Monitoring: At specified time points (e.g., 2, 10, and 30 minutes), withdraw a 5 mL aliquot of the reaction mixture. Immediately transfer it to a vial containing 5 mL of saturated sodium bicarbonate solution to quench the acid catalyst.

-

Work-up: Transfer the quenched aliquot to a separatory funnel. Extract with 10 mL of diethyl ether. Collect the organic layer and dry it over anhydrous magnesium sulfate.

-

Analysis: Carefully filter the dried organic solution and analyze it by ¹H NMR spectroscopy. The disappearance of the characteristic vinyl proton signals of MVE (typically ~6.5 and ~4.0 ppm) and the appearance of the aldehyde proton signal of acetaldehyde (~9.8 ppm) and its methyl signal (~2.2 ppm) will confirm the reaction's progress.

Trustworthiness Note: This protocol is self-validating. The quenching step ensures that the reaction is stopped at a precise time point for accurate analysis. Spectroscopic analysis provides direct, quantitative evidence of the conversion of reactant to product, confirming the reaction's success and allowing for kinetic assessment.

Physical and Reactivity Data Summary

| Property | Value | Source |

| Chemical Formula | C₃H₆O | [1] |

| Molar Mass | 58.080 g·mol⁻¹ | [1] |

| Boiling Point | 6 °C (43 °F) | [1] |

| Density | 0.77 g/cm³ | [1] |

| Appearance | Colorless gas | [1][2] |

| Primary Reactivity Mode | Electrophilic Addition, Cationic Polymerization | [1][4][6] |

| Diels-Alder Role | Electron-rich dienophile | [3][9] |

Conclusion and Outlook

The vinyl group in this compound exhibits a rich and predictable reactivity profile governed by the powerful electron-donating resonance of its methoxy substituent. This electronic activation makes it an exemplary substrate for electrophilic additions, a highly reactive monomer for cationic polymerization, and a useful electron-rich component in cycloaddition reactions. Understanding these fundamental principles allows researchers to harness MVE as a strategic tool for synthesizing a wide array of molecules, from simple acetals and commodity polymers like poly(vinyl methyl ether) to complex heterocyclic systems. [1][14][16]Future research will likely continue to expand its utility in developing novel polymeric materials with tailored properties and in designing efficient synthetic pathways for pharmaceutical and fine chemical applications.

References

-

Wikipedia. This compound. [Link]

-

Ashland. Product Stewardship Summary - this compound. [Link]

-

Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. [Link]

-

Jones, J., & Kresge, A. J. Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. [Link]

-

Homework.Study.com. Explain why this compound (CH2=CHOCH3) is not a reactive dienophile in the Diels-Alder reaction. [Link]

-

MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. [Link]

-

RSC Publishing. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. [Link]

-

CaRLa. This compound. [Link]

-

PubChem - NIH. This compound. [Link]

-

ACS Publications. A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. [Link]

-

Chemistry Stack Exchange. Vinylic Nucleophilic Substitution. [Link]

-

Filo. QUESTION 06 this compound \mathrm { H }. [Link]

-

Doubtnut. This compound, H_(2)C=CH-OCH_(3), reacts with Br_(3)//CH_(3)OH. [Link]

-

J-Stage. Polymerization of Vinyl Methyl Ether. [Link]

-

ElectronicsAndBooks. Synthesis of this compound-Styrene Block Copolymers by the Sequential Living Cationic Polymerization. [Link]

-

MDPI. An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and this compound. [Link]

-

Preprints.org. A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and this compound. [Link]

-

Chongqing Chemdad Co., Ltd. POLY(VINYL METHYL ETHER). [Link]

-

Chemistry LibreTexts. Cycloaddition Reactions. [Link]

-

ChemTube3D. Interactive 3D Chemistry Animations. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ashland.com [ashland.com]

- 3. homework.study.com [homework.study.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. QUESTION 06 this compound \mathrm { H } _ { 2 } \mathrm { C } = \ma.. [askfilo.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and this compound [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Polymerization of Vinyl Methyl Ether [jstage.jst.go.jp]

- 14. POLY(VINYL METHYL ETHER) Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. mdpi.com [mdpi.com]

- 16. carla-hd.de [carla-hd.de]

An In-depth Technical Guide to Methoxyethene (Methyl Vinyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

Methyl vinyl ether, systematically named methoxyethene under IUPAC nomenclature, is the simplest enol ether. It is a colorless, highly flammable gas at room temperature, recognized by its characteristic ether-like odor.[1] Its fundamental role as a synthetic building block stems from the reactivity of its vinyl group and the influence of the adjacent methoxy group.[2]

Chemical Identifiers:

A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is critical for its safe handling, storage, and application in experimental design. For instance, its low boiling point necessitates handling in a closed system or as a compressed gas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Gas at room temperature | [1] |

| Boiling Point | 12 °C | [1] |

| Melting Point | -122 °C | [1] |

| Density | 0.7725 g/cm³ at 0 °C | [1] |

| Flash Point | -21 °C | [1] |

| Water Solubility | 15,000 mg/L at 20 °C | [1] |

| Vapor Pressure | 1175 mmHg at 20 °C | [1] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the ethynylation of methanol. This process involves the reaction of acetylene with methanol in the presence of a catalyst.[3]

Reaction: CH₃OH + C₂H₂ → CH₃OCH=CH₂

An alternative, though less common on an industrial scale, is the catalytic oxidation of ethylene in the presence of methanol, utilizing a palladium chloride complex or palladium metal as the catalyst.[3] The choice of synthesis route is often dictated by the availability of starting materials and the desired scale of production.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond, a consequence of the electron-donating methoxy group. This polarization makes it susceptible to electrophilic attack and a valuable participant in various organic reactions.

Polymerization

This compound readily undergoes polymerization to form polyvinyl methyl ether (PVME). This reaction is analogous to the polymerization of other vinyl monomers like vinyl acetate and vinyl chloride.[2] The resulting polymer finds applications in adhesives, coatings, and as a modifier for other resins.

Cycloaddition Reactions

A notable and synthetically useful reaction of this compound is its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. A commercially significant example is its reaction with acrolein, which serves as the initial step in the synthesis of glutaraldehyde.[2]

Deprotonation

The vinyl proton adjacent to the oxygen atom can be deprotonated. This allows for the synthesis of various acyl derivatives, particularly with silicon, germanium, and tin, which can be challenging to prepare through other synthetic routes.[2]

Experimental Protocol: [4+2] Cycloaddition of this compound and Acrolein

The following is a representative, step-by-step methodology for the synthesis of 2-methoxy-3,4-dihydro-2H-pyran, the initial product in the glutaraldehyde synthesis pathway. This protocol is designed for a laboratory setting and emphasizes safety and control.

Objective: To synthesize 2-methoxy-3,4-dihydro-2H-pyran via a [4+2] cycloaddition reaction.

Materials:

-

This compound (liquefied gas)

-

Acrolein (stabilized)

-

Anhydrous toluene

-

Hydroquinone (inhibitor)

-

High-pressure reaction vessel with magnetic stirring

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

Procedure:

-

Vessel Preparation: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). A small amount of hydroquinone is added as a polymerization inhibitor.

-

Reagent Charging: The vessel is cooled to -78 °C using a dry ice/acetone bath. A solution of acrolein in anhydrous toluene is added to the vessel.

-

Addition of this compound: Liquefied this compound is carefully condensed into the reaction vessel. The amount added should be in slight excess relative to the acrolein.

-

Reaction Conditions: The vessel is sealed and allowed to slowly warm to room temperature. The reaction is then heated to 80-100 °C and stirred for 12-24 hours. The pressure inside the vessel will increase due to the volatility of the reactants.

-

Workup: After cooling to room temperature, the vessel is carefully vented in a fume hood. The reaction mixture is transferred to a round-bottom flask.

-

Purification: The solvent and any unreacted starting materials are removed under reduced pressure. The resulting crude product, 2-methoxy-3,4-dihydro-2H-pyran, can be purified by fractional distillation under reduced pressure.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of 2-methoxy-3,4-dihydro-2H-pyran.

Safety, Handling, and Storage

This compound is a highly flammable and reactive chemical, posing a significant fire and explosion hazard.[1] It is crucial to handle it in a well-ventilated area, away from ignition sources. As a compressed gas or liquid, direct skin contact can cause frostbite.[1] Inhalation may irritate the nose and throat, and high exposure can lead to central nervous system effects such as dizziness and headache.[1]

Key Safety Precautions:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from heat, sparks, and open flames.

-

Use only in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of a leak, evacuate the area and ensure adequate ventilation before re-entry.

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis and polymer chemistry. Its primary applications include:

-

Monomer for Copolymers: Used in the production of copolymers for coatings, lacquers, and adhesives.[1]

-

Resin Modifier: Acts as a modifier for various resins to enhance their properties.[1]

-

Plasticizer: Employed as a plasticizer for nitrocellulose.[1]

-

Synthetic Intermediate: A key starting material in the synthesis of more complex molecules, such as glutaraldehyde.[2] It is also used in the manufacturing of polymers for cosmetics and personal care products.[1]

Conclusion

Methoxyethene is a fundamental chemical with significant industrial and research applications. Its unique reactivity, stemming from the interplay of its vinyl and methoxy functionalities, makes it a valuable tool for synthetic chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount for its safe and effective utilization in the laboratory and beyond.

References

-

This compound | CAS#:107-25-5 | Chemsrc. (n.d.). Retrieved from [Link]

-

Product Stewardship Summary - this compound - Ashland. (2016). Retrieved from [Link]

-

This compound | C3H6O | CID 7861 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound, 107-25-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

methoxy ethene, this compound, naming ethers Naming Ethers IUPAC Nomenclature Organic Chemistry - YouTube. (2019, November 29). Retrieved from [Link]

Sources

- 1. ashland.com [ashland.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound | CAS#:107-25-5 | Chemsrc [chemsrc.com]

- 7. This compound, 107-25-5 [thegoodscentscompany.com]

- 8. parchem.com [parchem.com]

A Comprehensive Technical Guide to the Solubility of Methyl Vinyl Ether in Organic Solvents

Foreword

For researchers, process chemists, and formulation scientists, a nuanced understanding of a reagent's solubility is not merely academic; it is the cornerstone of successful experimental design, process optimization, and product development. Methyl vinyl ether (MVE), the simplest enol ether, is a critical building block in a myriad of organic syntheses, from the production of glutaraldehyde to the formation of polyvinyl ethers used in adhesives and coatings.[1] Its gaseous nature at ambient temperature and pressure presents unique handling and application challenges, making a thorough grasp of its behavior in various solvent systems paramount. This guide provides a detailed exploration of the solubility of this compound, moving beyond simple miscibility data to explain the underlying physicochemical principles and provide robust, field-tested protocols for its empirical determination.

Physicochemical Characteristics of this compound

This compound (MVE), also known as methoxyethene, is a colorless, flammable gas with a characteristic sweet, ethereal odor.[2][3] Its molecular structure, featuring a vinyl group attached to an oxygen atom, imparts a unique reactivity and dictates its solubility profile. The ether oxygen introduces polarity, while the vinyl group provides a nonpolar, reactive site.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₆O | [1][2] |

| Molar Mass | 58.08 g/mol | [1][2] |

| Boiling Point | 5-6 °C (41-43 °F) | [1][4] |

| Melting Point | -122 °C (-188 °F) | [1][2] |

| Vapor Pressure | 1175 mmHg at 20 °C | [4] |

| Flash Point | -60 °C (-76 °F) | [1][4] |

| Autoignition Temp. | 287 °C (549 °F) | [3][4] |

| Water Solubility | 0.97 wt% (15,000 mg/L) at 20 °C | [2][5] |

Theoretical Underpinnings of Solubility

The solubility of a gas like MVE in a liquid solvent is governed by a combination of intermolecular forces, temperature, and pressure. The principle of "like dissolves like" provides a foundational predictive tool.

-

Polarity and Dipole-Dipole Interactions: The C-O-C bond in the ether moiety is polar, resulting in a net molecular dipole moment. This allows MVE to interact favorably with polar organic solvents such as alcohols, ketones, and esters through dipole-dipole forces.

-

Van der Waals Forces: The nonpolar vinyl and methyl groups interact via London dispersion forces, which are the primary mechanism for solubility in nonpolar solvents like hydrocarbons (e.g., toluene, heptane) and ethers (e.g., diethyl ether).

-

Hydrogen Bonding: While MVE cannot self-associate through hydrogen bonds, the lone pairs on the ether oxygen can act as hydrogen bond acceptors. This contributes significantly to its solubility in protic solvents like ethanol and methanol.[6]

-

Effect of Temperature and Pressure: For gaseous solutes, solubility in a liquid solvent generally decreases with increasing temperature, as the increased kinetic energy of the solute molecules favors their escape into the vapor phase. Conversely, according to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid at a constant temperature.

The molecular structure of MVE, with both polar and nonpolar characteristics, explains its broad solubility across a range of organic solvents. It is generally insoluble in highly polar, hydrogen-bonding network solvents like glycerol and glycols, where the strong solvent-solvent interactions are not sufficiently overcome by MVE-solvent interactions.[2][5]

Quantitative Solubility Profile of this compound

MVE is widely reported to be soluble in most common organic solvents.[2][5] The following table consolidates available quantitative data, providing a valuable resource for selecting appropriate solvent systems.

| Solvent Classification | Solvent Name | Solubility at 25 °C (g/L) | General Description |

| Alcohols | Methanol | 433.85 | Very Soluble |

| Ethanol | 376.25 | Very Soluble[2][5] | |

| n-Propanol | 269.58 | Very Soluble | |

| Isopropanol | 241.21 | Very Soluble | |

| n-Butanol | 210.31 | Very Soluble | |

| Isobutanol | 162.86 | Soluble | |

| Ketones | Acetone | 218.76 | Very Soluble[2][5] |

| Esters | Ethyl Acetate | 210.73 | Very Soluble |

| Ethers | 1,4-Dioxane | - | Soluble[5] |

| Diethyl Ether | - | Very Soluble[2][7] | |

| Nitriles | Acetonitrile | 384.29 | Very Soluble |

| Amides | Dimethylformamide (DMF) | 412.59 | Very Soluble |

| Aromatic Hydrocarbons | Toluene | 66.72 | Soluble |

| Benzene | - | Very Soluble[2][5] | |

| Glycols | Glycerol, Glycol | - | Insoluble[2][5] |

Data compiled from Scent.vn[5] and PubChem[2], where available.

Experimental Protocols for Solubility Determination

Accurate, empirical determination of MVE solubility is critical for process modeling and optimization. Given its volatility, two methods are particularly suitable: a static equilibrium-gravimetric method for high-solubility systems and a headspace gas chromatography method for a broader range and for determining thermodynamic parameters.

Protocol 1: Static Equilibrium-Gravimetric Method

This method is a robust, direct approach for quantifying the solubility of MVE in a non-volatile solvent at a specific temperature. It relies on creating a saturated solution and then carefully removing the solvent to weigh the dissolved solute.

Causality: The core principle is achieving thermodynamic equilibrium in a closed system. The thermostatically controlled shaker ensures that the solution becomes saturated at a constant, known temperature, which is critical as solubility is temperature-dependent. The slow pressure release prevents aerosol formation, ensuring the weighed mass accurately reflects the dissolved MVE and not entrained droplets.

-